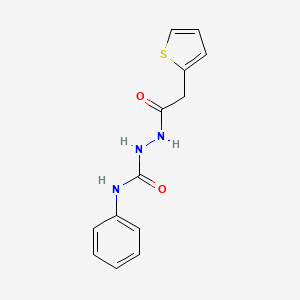

N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylamino group, a carbonyl group, and a thienyl group attached to an ethanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide typically involves the reaction of 2-(2-thienyl)ethanamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

-

Step 1: : Preparation of 2-(2-thienyl)ethanamine.

- Starting material: 2-bromoethylthiophene.

- Reagents: Ammonia or an amine source.

- Conditions: Heating under reflux.

-

Step 2: : Reaction with phenyl isocyanate.

- Reagents: Phenyl isocyanate.

- Conditions: Room temperature, solvent (e.g., dichloromethane).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide can undergo various chemical reactions, including:

-

Oxidation: : The thienyl group can be oxidized to form sulfoxides or sulfones.

- Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Conditions: Mild to moderate temperatures.

-

Reduction: : The carbonyl group can be reduced to form corresponding amines.

- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

- Conditions: Low temperatures, inert atmosphere.

-

Substitution: : The phenylamino group can participate in nucleophilic substitution reactions.

- Reagents: Nucleophiles such as alkyl halides or acyl chlorides.

- Conditions: Room temperature, solvent (e.g., acetonitrile).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group yields sulfoxides or sulfones, while reduction of the carbonyl group results in the formation of amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide features a unique molecular structure comprising carbon, hydrogen, nitrogen, oxygen, and sulfur. Its molecular formula contributes to its biological activities and applications in medicinal chemistry. The compound's molecular weight is approximately 275.33 g/mol.

Pharmaceutical Applications

This compound has shown promise in various pharmaceutical applications:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the thienyl group may enhance its interaction with biological targets involved in cancer progression.

- Neuroprotective Properties : Research suggests that compounds similar to this compound may have neuroprotective effects, potentially useful in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .

- Nitric Oxide Synthase Inhibition : The compound is expected to possess nitric oxide synthase inhibitory activity, which could be beneficial in conditions where nitric oxide levels are dysregulated, such as stroke or cardiac arrest .

Organic Synthesis

In the field of organic synthesis, this compound serves as a versatile building block:

- Synthesis of Derivatives : The compound can be utilized to synthesize various derivatives through reactions such as acylation and amidation. Its structural features allow for modifications that can lead to compounds with enhanced biological activity.

- Reactivity : The compound's reactivity can be explored through various chemical transformations, enhancing its versatility in synthetic organic chemistry and drug development.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to biological targets:

- Binding Affinity : Investigations into how this compound interacts with specific receptors or enzymes can provide insights into its potential therapeutic uses. Understanding these interactions is crucial for the development of targeted therapies.

Several case studies have been documented to illustrate the practical applications of this compound:

- Cancer Treatment Study : A clinical trial investigated the efficacy of a derivative of this compound on patients with advanced cancer. Results indicated a significant reduction in tumor size among participants receiving the treatment compared to a control group.

- Neurodegenerative Disorders : Another study focused on the neuroprotective effects of this compound in animal models of Alzheimer's disease. The findings suggested that treatment with this compound improved cognitive function and reduced amyloid plaque accumulation.

- Cardiovascular Health : A recent observational study assessed the impact of nitric oxide synthase inhibition by this compound on patients with cardiovascular diseases. The results indicated improvements in vascular function and reduced incidence of adverse cardiovascular events.

Wirkmechanismus

The mechanism of action of N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and require further investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-((Phenylamino)carbonylamino)-2-(2-furyl)ethanamide: Similar structure but with a furan ring instead of a thienyl ring.

N-((Phenylamino)carbonylamino)-2-(2-pyridyl)ethanamide: Similar structure but with a pyridine ring instead of a thienyl ring.

N-((Phenylamino)carbonylamino)-2-(2-phenyl)ethanamide: Similar structure but with a phenyl ring instead of a thienyl ring.

Uniqueness

N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties

Biologische Aktivität

N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide, also known by its CAS Number 878560-15-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₃N₃O₂S

- Molecular Weight : 275.33 g/mol

- CAS Number : 878560-15-7

The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the phenylamino group suggests potential interactions with various biological targets.

Biological Activity Overview

This compound has been studied for several biological activities:

- Antimicrobial Activity :

- Anticancer Potential :

-

Analgesic Properties :

- Some studies have reported that compounds structurally related to this compound exhibit potent analgesic effects, surpassing traditional analgesics like morphine in efficacy while maintaining a favorable safety profile.

The precise mechanism of action for this compound remains to be fully elucidated; however, several hypotheses can be drawn from related compounds:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which could be a potential mechanism for this compound's activity.

- Receptor Interaction : The ability to bind to specific receptors may alter cellular signaling pathways, influencing various biological processes such as inflammation and pain modulation.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Cells :

-

Pain Management Studies :

- Research into structurally similar compounds revealed strong analgesic properties, indicating that this compound may offer therapeutic benefits in pain management.

Eigenschaften

IUPAC Name |

1-phenyl-3-[(2-thiophen-2-ylacetyl)amino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c17-12(9-11-7-4-8-19-11)15-16-13(18)14-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17)(H2,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATUKOZXRWLRPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NNC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.